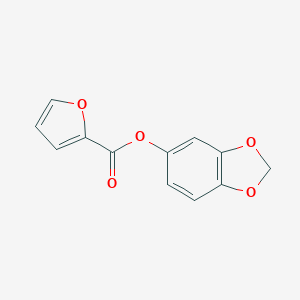

1,3-Benzodioxol-5-yl 2-furoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8O5 |

|---|---|

Molecular Weight |

232.19 g/mol |

IUPAC Name |

1,3-benzodioxol-5-yl furan-2-carboxylate |

InChI |

InChI=1S/C12H8O5/c13-12(10-2-1-5-14-10)17-8-3-4-9-11(6-8)16-7-15-9/h1-6H,7H2 |

InChI Key |

REEGUWBJQLYGMM-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3 |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Benzodioxol 5 Yl 2 Furoate and Analogues

Esterification Reactions for Furoate Moiety Construction

The creation of the ester bond between the 2-furoic acid backbone and the phenolic hydroxyl group of sesamol (B190485) (1,3-benzodioxol-5-ol) is the cornerstone of the synthesis. Several esterification techniques can be employed, ranging from direct acid-catalyzed reactions to methods involving highly activated intermediates.

Direct Esterification Approaches

Direct esterification, often referred to as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net This equilibrium-driven process typically requires the removal of water to achieve high yields. researchgate.net For the synthesis of furoate esters, this involves reacting 2-furoic acid with an alcohol. acs.org The reaction rates can be influenced by conjugation between the furyl and carboxyl groups. acs.org

While classic Brønsted acids like sulfuric acid are common, Lewis acid catalysts have also been proven effective. researchgate.net Salts of hafnium(IV) and zirconium(IV), for instance, can catalyze the direct condensation of carboxylic acids and alcohols, sometimes without the need for dehydration techniques like a Dean-Stark apparatus. researchgate.net

Acylation Strategies Utilizing Activated Furoic Acid Derivatives

To overcome the equilibrium limitations of direct esterification, 2-furoic acid can be converted into a more reactive derivative, which then readily acylates the alcohol. A primary method involves the conversion of 2-furoic acid to 2-furoyl chloride, typically by treatment with thionyl chloride. wikipedia.org This highly reactive acyl chloride can then react with an alcohol, such as sesamol, to form the desired ester. 2-furoyl chloride serves as a crucial intermediate in the synthesis of various commercial compounds. wikipedia.org

Another approach utilizes acid anhydrides. For example, sesamol has been successfully esterified by reacting it with various anhydrides at elevated temperatures. nih.gov

Modern organic synthesis also offers several sophisticated coupling methods that activate the carboxylic acid in situ.

Steglich Esterification : This mild method uses a carbodiimide, such as N,N′-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. wikipedia.orgorganic-chemistry.org The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is crucial for accelerating the reaction and suppressing side reactions, making it suitable for sensitive substrates. wikipedia.orgorganic-chemistry.orgnih.gov The reaction proceeds through an O-acylisourea intermediate which is highly reactive towards nucleophiles. organic-chemistry.org

Yamaguchi Esterification : This protocol is particularly effective for synthesizing highly functionalized esters and macrolides. nih.govwikipedia.orgfrontiersin.org The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride. wikipedia.orgorganic-chemistry.org This activated intermediate then reacts with the alcohol in the presence of a stoichiometric amount of DMAP to yield the ester under mild conditions. frontiersin.orgorganic-chemistry.org

Catalytic Esterification Methods

Significant research has focused on developing environmentally benign and recyclable catalytic systems for esterification. Heterogeneous acid catalysts, such as tungstophosphoric acid supported on zirconia, have been effectively used for the esterification of 2-furoic acid with various alcohols. plu.mxmincyt.gob.ar These solid acid catalysts can be recovered and reused multiple times without a significant loss of activity, representing a greener alternative to traditional homogeneous catalysts. plu.mxmincyt.gob.ar The reaction parameters, including catalyst loading, temperature, and the molar ratio of reactants, are optimized to maximize conversion. researchgate.net Additionally, alternative energy sources like microwave irradiation have been explored to drive the oxidation of furfural (B47365) to furoic acid followed by esterification, in some cases without a catalyst. conicet.gov.ar

Functionalization of the Benzodioxole Core

The synthesis of analogues of 1,3-Benzodioxol-5-yl 2-furoate requires methods to either pre-functionalize the 1,3-benzodioxole (B145889) ring before esterification or to incorporate the entire moiety strategically.

Regioselective Functionalization Techniques

The 1,3-benzodioxole ring system can be selectively functionalized at specific positions through various organic reactions. Direct C-H activation and arylation of 1,3-benzodioxole, for example, can be achieved at the 4-position using palladium catalysis with pivalic acid and an amide ligand/solvent. researchgate.net The control of regiochemistry is crucial, and different strategies have been developed to achieve this. umn.edu For instance, the generation of benzyne (B1209423) equivalents from appropriately substituted precursors allows for controlled additions to form polycyclic systems. rsc.org Bromination followed by metal-halogen exchange or cross-coupling reactions like the Suzuki-Miyaura coupling are also powerful tools for introducing a wide range of substituents onto the benzodioxole core. researchgate.networldresearchersassociations.com These methods provide access to a library of substituted 1,3-benzodioxol-5-ol precursors for subsequent esterification.

Strategic Incorporation of the 1,3-Benzodioxol-5-yl Moiety into Esters

The most direct pathway to this compound is the esterification of 1,3-benzodioxol-5-ol (sesamol), a readily available phenolic compound. nih.gov This strategy involves forming the ester bond as the final or penultimate step. Sesamol itself has been used as the alcohol component in esterification reactions with various acylating agents. nih.govresearchgate.net

For more complex analogues, a multi-step synthesis can be designed where a functionalized benzodioxole is prepared first. For example, (S)-α-methyl-1,3-benzodioxole-5-ethanol can be synthesized and subsequently used as the alcohol partner in an esterification reaction to create chiral esters. google.com In other elaborate syntheses, a core benzodioxole structure is built and functionalized, often through coupling reactions, to create advanced intermediates which are then subjected to esterification or other transformations. worldresearchersassociations.comfrontiersin.org This modular approach allows for the systematic variation of the benzodioxole portion of the molecule, providing access to a diverse range of analogues.

Stereoselective Synthesis Approaches for Related Benzodioxole-Furoate Structures

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is crucial in producing specific enantiomers or diastereomers of a target molecule. ethz.ch This is particularly important in drug discovery, where different stereoisomers can have vastly different biological activities.

One notable approach involves the stereoselective synthesis of tri-substituted benzodihydrofurans through the C–H insertion of donor/donor carbenes into stereogenic centers. escholarship.org This method has demonstrated high diastereoselectivity and enantioselectivity. escholarship.org Another strategy focuses on the stereoselective formation of N-substituted dihydro-2,3 benzodiazepines, utilizing an enzymatic reduction step to establish the desired stereochemistry of the intermediates. google.com

Key techniques in stereoselective synthesis include:

Chiral Pool Synthesis: Utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials. ethz.ch

Resolution: Involves the separation of a racemic mixture of enantiomers. ethz.ch

Chiral Auxiliaries: An enantiopure group is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. ethz.ch

Enantioselective Synthesis: A chiral reagent or catalyst is used to favor the formation of one enantiomer over the other. ethz.ch

A study on the synthesis of the C1–C16 fragment of bryostatins employed a stereoselective oxy-Michael reaction to construct a cis-2,6-disubstituted tetrahydropyran (B127337) ring. rsc.org This highlights the application of stereoselective methods in the synthesis of complex natural product fragments.

Development of Novel Intermediate Compounds for Synthesis

The development of novel intermediate compounds is a key strategy for the efficient synthesis of 1,3-benzodioxole derivatives. These intermediates can streamline synthetic routes and provide access to a wider range of analogues.

For instance, (6-bromobenzo[d] unina.itfrontiersin.orgdioxol-5-yl)methanol has been used as a starting material in a multi-step synthesis to produce a variety of new heterocyclic 1,3-benzodioxole derivatives. worldresearchersassociations.comresearchgate.net The synthesis involved an Appel reaction, nucleophilic substitution, and a Huisgen 1,3-dipolar cycloaddition, followed by a Suzuki-Miyaura coupling reaction to introduce diverse substituents. worldresearchersassociations.comresearchgate.net

Another approach has focused on the synthesis of N-(benzo[d] unina.itfrontiersin.orgdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds. frontiersin.org This involved a three-step reaction sequence, starting with a substitution reaction to form secondary intermediates, which were then converted to acid chlorides before reacting with an organic amine. frontiersin.org

The table below summarizes some novel intermediate compounds and their corresponding synthetic applications.

| Intermediate Compound | Synthetic Application | Reference |

| (6-bromobenzo[d] unina.itfrontiersin.orgdioxol-5-yl)methanol | Starting material for the synthesis of various heterocyclic 1,3-benzodioxole derivatives via Suzuki-Miyaura coupling. | worldresearchersassociations.comresearchgate.net |

| 2-((3-methylbenzyl)thio)acetic acid | Intermediate in the synthesis of N-(benzo[d] unina.itfrontiersin.orgdioxol-5-yl)-2-(one-benzylthio) acetamide compounds. | frontiersin.org |

| 5-bromo-benzo unina.itfrontiersin.orgdioxole | Starting material for the synthesis of 2,2-difluoro-benzo(1,3)-dioxole-5-carbaldehyde. | google.com |

| Methyl 5,5-dimethoxy-3-methyl-2,3-epoxypentanoate | Intermediate in the preparation of Methyl 3-methyl-2-furoate. | orgsyn.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com These principles are increasingly being applied to the synthesis of complex organic molecules, including 1,3-benzodioxole derivatives.

Key green chemistry approaches applicable to the synthesis of this compound and its analogues include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. rasayanjournal.co.in

Catalysis: Employing catalysts to increase reaction efficiency and reduce waste. rasayanjournal.co.in Biocatalysts and green catalysts are of particular interest. chemijournal.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which can lead to cleaner reactions, higher yields, and simpler work-up procedures. rasayanjournal.co.insioc-journal.cn

Multicomponent Reactions: Combining three or more reactants in a single step to form a complex product, which reduces the number of synthetic steps and waste generation. rasayanjournal.co.insioc-journal.cn

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reaction rates and improve energy efficiency. rasayanjournal.co.in

For example, the synthesis of pyrimidine (B1678525) derivatives, which share heterocyclic structural motifs with some benzodioxole analogues, has been achieved using greener methods such as microwave-assisted synthesis and solventless approaches. rasayanjournal.co.in Similarly, an efficient and environmentally friendly melting method has been developed for the synthesis of β-indole derivatives using only a small amount of water as a promoter. sioc-journal.cn

The application of these green chemistry principles can lead to more sustainable and efficient synthetic routes for this compound and its analogues.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. The analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional techniques, provides a complete picture of the molecular skeleton of 1,3-Benzodioxol-5-yl 2-furoate.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzodioxole and furoate moieties. The chemical shifts are influenced by the electron-withdrawing nature of the ester linkage.

The aromatic protons of the benzodioxole ring are anticipated to appear in the range of 6.5-7.0 ppm. Specifically, the proton ortho to the ester oxygen will be shifted downfield compared to its position in sesamol (B190485) due to the deshielding effect of the furoate group. The characteristic singlet for the methylenedioxy (-O-CH₂-O-) protons is expected around 6.0 ppm. ijcmas.com

For the furoate moiety, the three heterocyclic protons will exhibit characteristic splitting patterns. The proton at the C5 position of the furan (B31954) ring is expected to be the most deshielded, appearing as a doublet of doublets around 7.9 ppm. The proton at the C3 position will likely resonate around 7.2 ppm, and the proton at the C4 position around 6.6 ppm, both showing doublet of doublets splitting. chemicalbook.com The absence of a broad signal for a carboxylic acid proton confirms the formation of the ester.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-4' (Benzodioxole) | ~6.9 | d | |

| H-6' (Benzodioxole) | ~6.6 | dd | |

| H-7' (Benzodioxole) | ~6.8 | d | |

| -O-CH₂-O- | ~6.0 | s | Characteristic singlet of the methylenedioxy group. ijcmas.com |

| H-5 (Furan) | ~7.9 | dd | Deshielded due to proximity to the ester and ring oxygen. chemicalbook.com |

| H-3 (Furan) | ~7.2 | dd | chemicalbook.com |

| H-4 (Furan) | ~6.6 | dd | chemicalbook.com |

Carbon NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The ester carbonyl carbon is a key indicator of the successful reaction and is expected to resonate around 158-160 ppm.

The carbons of the benzodioxole ring will show signals in the aromatic region (100-150 ppm). The carbon attached to the ester oxygen (C-5') will be shifted downfield compared to its position in sesamol. The methylenedioxy carbon (-O-CH₂-O-) typically appears around 101-102 ppm. lsbu.ac.uknih.gov

The carbons of the furan ring will have distinct chemical shifts. The carbon of the ester group (C-2) and the carbon adjacent to the ring oxygen (C-5) are expected at approximately 145 ppm and 147 ppm, respectively. The other two furan carbons (C-3 and C-4) will appear at around 118 ppm and 112 ppm. chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ester) | ~158 | |

| C-2 (Furan) | ~145 | Attached to the ester group. chemicalbook.com |

| C-3 (Furan) | ~118 | chemicalbook.com |

| C-4 (Furan) | ~112 | chemicalbook.com |

| C-5 (Furan) | ~147 | chemicalbook.com |

| C-1' & C-2' (Benzodioxole) | ~148, ~144 | Carbons bonded to the dioxole oxygens. |

| C-3a' & C-7a' (Benzodioxole) | ~145 | Bridgehead carbons. |

| C-4' (Benzodioxole) | ~110 | |

| C-5' (Benzodioxole) | ~152 | Attached to the ester oxygen. |

| C-6' (Benzodioxole) | ~106 | |

| C-7' (Benzodioxole) | ~114 | |

| -O-CH₂-O- | ~102 | Characteristic signal of the methylenedioxy group. lsbu.ac.uknih.gov |

Two-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would confirm the coupling relationships between adjacent protons within the benzodioxole and furoate rings. For instance, it would show correlations between H-3, H-4, and H-5 of the furan ring.

HSQC: This spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

HMBC: This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the connectivity between the benzodioxole and furoate moieties through the ester linkage, by showing a correlation from the benzodioxole protons (e.g., H-4' and H-6') to the ester carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

The most prominent feature will be the strong absorption band of the ester carbonyl (C=O) stretching vibration, which is anticipated in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group will likely produce strong bands in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions.

The spectrum will also show bands characteristic of the aromatic rings, including C=C stretching vibrations around 1600 cm⁻¹ and 1500 cm⁻¹. The C-H stretching of the aromatic and furan rings will be observed above 3000 cm⁻¹. The distinctive C-O-C stretching of the methylenedioxy group is expected to appear as strong bands around 1250 cm⁻¹ and 1040 cm⁻¹. researchgate.netresearchgate.net The absence of a broad O-H stretching band (from the phenolic hydroxyl of sesamol and the carboxylic acid of 2-furoic acid) would be a key indicator of the successful formation of the ester.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic/Furan C-H Stretch | >3000 | Medium |

| Ester C=O Stretch | 1720-1740 | Strong |

| Aromatic/Furan C=C Stretch | ~1600, ~1500 | Medium-Strong |

| Ester C-O Stretch | 1250-1300, 1100-1150 | Strong |

| Methylenedioxy C-O-C Stretch | ~1250, ~1040 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption/Emission Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be a composite of the chromophores from both the benzodioxole and furoate moieties.

Sesamol itself shows absorption maxima around 290 nm. researchgate.net 2-Furoic acid exhibits absorption at lower wavelengths. researchgate.net The ester, this compound, is expected to have a primary absorption maximum (λ_max) in the range of 280-300 nm, corresponding to the π → π* transitions of the conjugated aromatic and furan systems. The ester linkage may cause a slight shift in the absorption wavelength compared to the individual precursors. Information on the emission (fluorescence) characteristics would require specific experimental investigation, as it is not readily predictable from the precursors alone.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₂H₈O₅), the exact mass can be calculated.

The expected monoisotopic mass would be approximately 232.0372 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 233.0445 or a sodium adduct [M+Na]⁺ at m/z 255.0264. lsbu.ac.ukijpsm.com

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Key fragments would likely include the loss of the furoate moiety or the sesamol moiety. The presence of a peak at m/z 137, corresponding to the benzodioxol-5-oxy radical cation, and a peak at m/z 95, corresponding to the furoyl cation, would be strong evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's solid-state structure. mdpi.com This technique provides precise coordinates of every atom, defining bond lengths, bond angles, and torsional angles, which together describe the molecule's conformation and packing within a crystal lattice.

While specific crystallographic data for this compound is not detailed in the surveyed literature, the analysis of structurally related benzodioxole derivatives demonstrates the power of this method. For instance, the crystal structure of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one, another compound featuring the 1,3-benzodioxole (B145889) core, was determined by X-ray diffraction. researchgate.net Such an analysis reveals critical data about the crystal system, space group, and unit cell dimensions. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the material's macroscopic properties. ias.ac.in

An illustrative example of the type of data obtained from a single-crystal X-ray diffraction experiment on a related benzodioxole compound is presented below.

Table 1: Example of Crystal Data and Structure Refinement Parameters for a Benzodioxole Derivative. This table is illustrative and shows the type of data obtained from X-ray crystallography, using 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one as an example. researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₃H₁₂N₂O₃ |

| Formula Weight | 244.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 7.3322(5) |

| b (Å) | 8.0341(5) |

| c (Å) | 19.4479(14) |

| β (°) | 95.775(2) |

| Volume (ų) | 1139.82(13) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.423 |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements within a sample. The experimental results are compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical percentages provides strong evidence for the compound's elemental composition and is a critical checkpoint for its purity.

For this compound, the molecular formula is C₁₂H₈O₄. Based on this formula, the theoretical elemental composition can be calculated with high precision. This analytical method was used to characterize novel organoselenium compounds containing the benzo[d] researchgate.netCurrent time information in Bangalore, IN.dioxole subunit, confirming their successful synthesis. ias.ac.in

The theoretical elemental composition for this compound is detailed in the table below. An experimental analysis yielding results within a narrow margin of these values (typically ±0.4%) would confirm the empirical formula and high purity of the synthesized compound.

Table 2: Theoretical Elemental Composition of this compound.

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 144.132 | 66.67 |

| Hydrogen | H | 1.008 | 8.064 | 3.73 |

| Oxygen | O | 15.999 | 63.996 | 29.60 |

| Total | C₁₂H₈O₄ | 216.192 | 100.00 |

Computational and Theoretical Studies on 1,3 Benzodioxol 5 Yl 2 Furoate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling detailed investigation of molecular structures and properties. nih.govresearchgate.net For derivatives of 1,3-benzodioxole (B145889), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G, are employed to optimize molecular geometries and predict vibrational spectra. researchgate.netresearchgate.net These calculations are crucial for confirming the structures of synthesized compounds and understanding their electronic nature. nih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. mdpi.com

For 1,3-benzodioxole derivatives, the distribution of HOMO and LUMO orbitals reveals important information about their potential as, for example, corrosion inhibitors. researchgate.net The HOMO, being the orbital from which an electron is most easily removed, indicates the molecule's electron-donating ability. mdpi.com Conversely, the LUMO represents the molecule's capacity to accept an electron. mdpi.com In many benzodioxole derivatives, the HOMO and LUMO are localized on specific parts of the molecule, such as on heteroatoms (like sulfur and nitrogen) and regions with π-electrons, which are often the centers for adsorption. researchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy corresponds to the electron affinity. mdpi.com Analysis of these orbitals helps in understanding intramolecular charge transfer, a phenomenon critical for applications in materials science, such as in thermally activated delayed fluorescence (TADF) emitters. rsc.org In these materials, a small energy difference between the first excited singlet and triplet states (ΔEST) is desirable, and this is influenced by the degree of overlap between HOMO and LUMO. rsc.org

Table 1: Key Electronic Properties from DFT Calculations

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability. mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability. mdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Relates to chemical reactivity and stability. mdpi.com A smaller gap often implies higher reactivity. |

The interaction of a solute with its surrounding solvent can significantly influence its electronic and photophysical properties. Solvatochromism refers to the change in the color of a solution (and thus its UV-Vis absorption spectrum) when the solvent is changed. Studying these properties provides insight into the nature of the solute's ground and excited states and its interactions with the solvent.

For compounds containing the 1,3-benzodioxole moiety, computational methods like Time-Dependent DFT (TD-DFT) can be used to predict absorption spectra in different solvents. plos.org The choice of solvent can affect the polarity of the environment, which in turn can stabilize or destabilize the ground and excited states of the molecule to different extents. For instance, the solubility of 5-(2-Octylsulfinylpropyl)-1,3-benzodioxole is higher in non-polar organic solvents due to its hydrophobic octyl side chain. solubilityofthings.com The benzodioxole structure itself can influence these interactions. solubilityofthings.com

Theoretical calculations can model these solvent effects, often through implicit solvent models, to predict shifts in absorption maxima (λmax). These calculations help in understanding the nature of electronic transitions, such as n–π* or π–π* transitions, and how they are affected by solute-solvent interactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of different electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They indicate sites with high negative charge, such as lone pairs on oxygen or nitrogen atoms.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. They are typically found around hydrogen atoms attached to electronegative atoms.

Neutral Regions (Green): These areas have a near-zero potential.

For derivatives of 1,3-benzodioxole, MEP analysis can identify the most reactive sites for interactions like hydrogen bonding. ugr.es It provides a visual representation of the molecule's size, shape, and how it will interact with other chemical species, which is crucial for understanding its biological activity and designing new molecules with specific interaction properties. mdpi.com

Solvatochromic Properties and Solute-Solvent Interactions

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time. MD simulations can be particularly useful for conformational analysis, especially for flexible molecules.

For compounds related to 1,3-benzodioxol-5-yl 2-furoate, MD simulations could be employed to explore the different possible conformations of the molecule by rotating the bonds between the benzodioxole, ester, and furan (B31954) groups. These simulations can help identify the most stable conformations and the energy barriers between them. The Automated Topology Builder (ATB) can be used to develop molecular force fields necessary for such simulations. uq.edu.au

Furthermore, MD simulations are invaluable for studying how these molecules interact with larger systems, such as biological macromolecules or in condensed phases. For example, they can model the binding of a benzodioxole derivative to a protein target or its behavior in a solvent.

Computational Reaction Pathway Analysis for Synthetic Design and Transformations

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms and helping to design more efficient synthetic routes. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. smu.edu

For the synthesis of this compound and related compounds, computational analysis can help in understanding the feasibility of different reaction pathways. evitachem.com For example, the synthesis of the benzodioxole ring itself often involves the reaction of catechol with a methylene (B1212753) source. Computational methods can be used to study the mechanism of this and subsequent reactions, such as esterification.

The United Reaction Valley Approach (URVA) is one method that analyzes the reaction path to understand the sequence of bond-breaking and bond-forming events. smu.edu This detailed mechanistic understanding can guide the optimization of reaction conditions, such as temperature and catalyst choice, to improve yields and selectivity. mdpi.com

Virtual Screening Methodologies for Predicting Chemical Properties

Virtual screening is a computational technique used extensively in drug discovery and materials science to search large libraries of chemical compounds for those with desired properties. chem-space.com This approach can significantly reduce the time and cost associated with experimental screening. chem-space.com There are two main types of virtual screening:

Ligand-based virtual screening: This method uses the known properties of active compounds to find other molecules with similar characteristics. Techniques include searching for similarity in 2D structure, 3D shape, or pharmacophoric features.

Structure-based virtual screening: When the 3D structure of a biological target (like a protein) is known, this method involves docking candidate molecules into the target's binding site to predict their binding affinity and mode. chem-space.com

For a compound like this compound, virtual screening could be used to predict a wide range of chemical and biological properties. By comparing its structure to databases of compounds with known activities, it might be possible to hypothesize its potential applications. For instance, many benzodioxole-containing compounds are investigated for their biological activities. nih.govresearchgate.net Virtual screening can help prioritize which specific derivatives are most likely to be active and are therefore the best candidates for synthesis and experimental testing. chem-space.com

Molecular Modeling and Docking Studies (focused on specific chemical binding/interactions)

Computational methods, including molecular modeling and docking, are powerful tools for predicting and analyzing the interactions between a small molecule and a biological target at the molecular level. These in silico techniques can provide valuable insights into the binding affinity, mode of interaction, and potential biological activity of a compound before it is synthesized or tested in a laboratory. This approach is instrumental in modern drug discovery and development, allowing for the rational design of more potent and selective molecules.

A comprehensive search of scientific literature and chemical databases was conducted to identify molecular modeling and docking studies performed specifically on the compound This compound . These searches aimed to uncover data related to its binding poses, interaction energies, and specific chemical bonds (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) with various protein targets.

Despite a thorough review of available research, no specific molecular modeling or docking studies for This compound have been found in the published scientific literature to date. Consequently, there is no specific data to present regarding its binding affinity or detailed interactions with any biological targets.

While computational studies exist for structurally related compounds containing the 1,3-benzodioxole moiety, such as sesamin, these findings are not directly applicable to This compound and are therefore not included in this article to maintain strict adherence to the subject compound. nih.govnih.govresearchgate.nettjnpr.orgsemanticscholar.org The unique combination of the 1,3-benzodioxole ring and the 2-furoate ester in the target compound results in a distinct three-dimensional structure and electronic distribution, meaning its interaction profile cannot be accurately inferred from analogues.

Future computational research on This compound would be necessary to elucidate its potential biological interactions and guide further investigation into its pharmacological properties. Such studies would involve docking the compound into the active sites of various enzymes or receptors to predict its binding mode and affinity.

Data Tables

As no specific molecular modeling or docking research for This compound was identified, no data tables of research findings can be presented.

Chemical Reactivity and Transformation Mechanisms of 1,3 Benzodioxol 5 Yl 2 Furoate

Hydrolysis and Transesterification Pathways

The ester group in 1,3-Benzodioxol-5-yl 2-furoate is a key reactive site, susceptible to nucleophilic acyl substitution reactions such as hydrolysis and transesterification.

Hydrolysis involves the cleavage of the ester bond by water, typically catalyzed by an acid or a base, to yield its constituent alcohol and carboxylic acid. In this case, hydrolysis breaks down the molecule into sesamol (B190485) (1,3-benzodioxol-5-ol) and 2-furoic acid. This reaction is fundamental to the metabolism of certain furoate esters. wiley.comnih.gov In laboratory and industrial settings, this reaction can be driven to completion by controlling pH and temperature.

Transesterification is a process where the sesamol portion of the ester is exchanged with another alcohol. This reaction is often catalyzed by acids, bases, or enzymes. For example, reacting this compound with an excess of an alcohol like ethanol, in the presence of a catalyst such as potassium carbonate, would result in the formation of ethyl 2-furoate and sesamol. google.com The efficiency of transesterification is influenced by factors like the nature of the alcohol, catalyst, and reaction temperature. google.comresearchgate.net Studies on similar aryl esters demonstrate that these reactions are synthetically useful for creating a diverse range of new ester compounds. researchgate.netacs.org

Table 1: Representative Acyl Transfer Reactions

| Reaction Type | Reactants | Products | Catalyst/Conditions |

|---|---|---|---|

| Hydrolysis | This compound, Water | Sesamol, 2-Furoic Acid | Acid or Base catalyst |

| Transesterification | This compound, Ethanol | Ethyl 2-furoate, Sesamol | Potassium Carbonate, 40-60°C google.com |

Reactions Involving the Furan (B31954) Ring Moiety

The furan ring is an electron-rich aromatic system, making it a site for several characteristic reactions. vulcanchem.com

Electrophilic Aromatic Substitution Reactions on the Furan Ring

The furan ring readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. csic.es However, the reactivity of the furan ring in this compound is influenced by the 2-carboxylate group, which is electron-withdrawing and thus deactivates the ring towards electrophilic attack. csic.es Substitution typically occurs at the C5 position, which is the most nucleophilic site on a 2-substituted furan. For instance, bromination would be expected to yield 1,3-Benzodioxol-5-yl 5-bromo-2-furoate. While the ester group reduces the ring's reactivity, these substitutions can still be achieved, often requiring specific catalysts or conditions.

Hydrogenation and Reduction Chemistry of the Furan Ring

The furan ring can be fully saturated via catalytic hydrogenation to form a tetrahydrofuran (B95107) ring. This transformation is commonly achieved using heterogeneous catalysts like palladium on carbon (Pd/C), Raney nickel (Ni), or rhodium on alumina (B75360) (Rh/Al2O3) under hydrogen pressure. researchgate.net For 2-furoic acid and its esters, hydrogenation of the furan ring yields the corresponding tetrahydrofuran-2-carboxylic acid or its ester. researchgate.net This reaction is significant for converting biomass-derived furanics into valuable saturated heterocycles. csic.es While some studies show that furoic acid can be resistant to electrochemical hydrogenation, catalytic methods are generally effective. researchgate.netrsc.org The specific conditions, such as catalyst choice, temperature, and pressure, determine the selectivity and yield of the tetrahydrofuran product. csic.esresearchgate.net

Table 2: Furan Ring Transformation Reactions

| Reaction Type | Reagents | Product Moiety | Typical Catalysts |

|---|---|---|---|

| Electrophilic Bromination | Bromine (Br₂) | 5-Bromo-2-furoate | Lewis Acid |

| Catalytic Hydrogenation | Hydrogen (H₂) | Tetrahydrofuran-2-carboxylate | Pd/C, Rh/Al₂O₃, Ru/C researchgate.net |

Reactions Involving the Benzodioxole Moiety

The 1,3-benzodioxole (B145889) ring is also an active participant in the molecule's chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Benzodioxole Ring

The benzodioxole ring is electron-rich due to the electron-donating nature of the methylenedioxy group, making it highly susceptible to electrophilic aromatic substitution. smolecule.comwku.edu The oxygen atoms of the dioxole group direct incoming electrophiles primarily to the positions ortho to them, which are the C-6 and C-4 positions relative to the ester group. The ester group at position 5 is a deactivating, meta-directing group, which would steer electrophiles to the C-2 and C-6 positions. The combined directing effects strongly favor substitution at the C-6 position. Reactions such as nitration or halogenation would therefore be expected to occur with high regioselectivity at this site. For example, bromination using a suitable bromine source can yield 6-bromo-1,3-benzodioxol-5-yl 2-furoate. wku.edu

Ring-Opening Reactions and Modifications of the Methylenedioxy Group

The methylenedioxy bridge, while generally stable, can be cleaved under specific and often harsh conditions to yield a catechol (a 1,2-dihydroxybenzene derivative). This cleavage can be accomplished using strong Lewis acids like aluminum chloride (AlCl₃) or boron trichloride (B1173362) (BCl₃). scielo.brscielo.br The reaction proceeds by coordination of the Lewis acid to the ether-like oxygens, followed by nucleophilic attack that breaks the C-O bonds. In the case of this compound, this reaction would transform the benzodioxole moiety into a 3,4-dihydroxy-phenyl group, yielding 3,4-dihydroxyphenyl 2-furoate. The presence of an electron-withdrawing ester group on the ring can influence the conditions required for this cleavage. scielo.brscielo.br Additionally, oxidative cleavage of the methylenedioxy group can be mediated by hydroxyl radicals, a process studied in related (methylenedioxy)phenyl compounds. nih.gov Certain enzymes found in microorganisms are also capable of catalyzing this demethylenation to produce catechols. nih.gov

Catalytic Transformations of the Compound

The catalytic transformations of this compound are a subject of significant interest in synthetic organic chemistry, owing to the presence of two key heterocyclic moieties: the 1,3-benzodioxole (also known as methylenedioxyphenyl) ring and the furan-2-carboxylate (B1237412) (furoate) system. Both of these structural motifs are found in numerous biologically active natural products and pharmaceuticals. Catalytic methods offer efficient and selective pathways to modify this compound, enabling the synthesis of a diverse range of derivatives. This section explores the potential transition metal-catalyzed, organocatalytic, and biocatalytic transformations of this compound.

Transition Metal-Catalyzed Coupling Reactions (e.g., Arylation of Furoates)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. doi.org In the context of this compound, the furan ring is a prime target for such transformations, particularly for direct C-H arylation. While direct studies on this specific ester are limited, extensive research on similar substrates, such as methyl 2-furoate and ethyl 3-furoate (B1236865), provides a strong basis for predicting its reactivity. doi.orgacs.org

Palladium catalysts are highly effective for the direct arylation of furan derivatives. doi.orgacs.orgresearchgate.net The palladium-catalyzed direct arylation of methyl 2-furoate with various aryl bromides has been shown to proceed with high regioselectivity at the 5-position of the furan ring. doi.orgresearchgate.net This transformation is typically achieved using a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst in the presence of a base like potassium acetate (KOAc) and a high-boiling polar aprotic solvent such as N,N-dimethylacetamide (DMAc). doi.org A key advantage of this method is the potential for low catalyst loadings and the avoidance of phosphine (B1218219) ligands, which can simplify product purification. doi.org

The reaction mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the furan ring and facilitates the cleavage of a C-H bond. The resulting palladacycle then undergoes reductive elimination with an aryl halide to form the C-C bond and regenerate the active catalyst.

Furthermore, the 1,3-benzodioxole moiety itself can undergo direct arylation. wiley.com Palladium-catalyzed direct arylation of 1,3-benzodioxole has been reported to occur selectively at the 4-position under specific conditions, utilizing a palladium salt, a carboxylic acid additive, and a specific amide solvent/ligand. wiley.com This suggests the possibility of selectively functionalizing either the furan or the benzodioxole ring of this compound by carefully choosing the reaction conditions.

Below is a table summarizing typical conditions for the palladium-catalyzed arylation of furoate esters, which can be extrapolated for this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ | doi.orgresearchgate.net |

| Catalyst Loading | 0.5 - 5 mol% | doi.orgacs.org |

| Ligand | Often ligandless, or simple ligands like PPh₃ | acs.org |

| Base | KOAc, K₂CO₃ | doi.orgwiley.com |

| Solvent | DMAc, Toluene | doi.orgacs.org |

| Temperature | 110 - 150 °C | doi.orgacs.org |

| Arylating Agent | Aryl bromides | doi.orgacs.org |

Organocatalytic and Biocatalytic Processes

In addition to metal-based catalysis, organocatalysis and biocatalysis offer green and sustainable alternatives for the transformation of this compound. These methods often provide high levels of stereoselectivity under mild reaction conditions.

Organocatalytic Processes:

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. While specific organocatalytic reactions on this compound are not extensively documented, the reactivity of its constituent parts suggests several possibilities. For instance, the furan ring can participate as a nucleophile in Friedel-Crafts type reactions catalyzed by chiral Brønsted acids. The ester functionality could potentially be involved in transformations catalyzed by N-heterocyclic carbenes (NHCs).

Research has shown that 1,3-benzodioxole derivatives can undergo organocatalytic transformations. For example, N-heterocyclic carbene (NHC) organocatalysis has been used in the synthesis of fluorinated isoflavonoids where a 1,3-benzodioxole motif was part of the substrate. nih.gov Additionally, cinchona-derived organocatalysts have been employed in the enantioselective peroxidation of substrates containing a 1,3-benzodioxole group. mdpi.com These examples highlight the potential for engaging the 1,3-benzodioxole portion of the molecule in organocatalytic reactions.

| Catalyst Type | Potential Reaction | Substrate Moiety Involved | Reference |

|---|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | Annulation, Acylation | Furoate and/or Benzodioxole | nih.gov |

| Chiral Brønsted Acids | Asymmetric Friedel-Crafts | Furan ring | d-nb.info |

| Cinchona Alkaloids | Asymmetric Peroxidation | Benzodioxole | mdpi.com |

| Proline and its derivatives | Michael Addition | Activated Furan | d-nb.info |

Biocatalytic Processes:

Biocatalysis employs enzymes to perform chemical transformations with high specificity and efficiency under environmentally benign conditions. mt.com Lipases are a class of enzymes that are particularly relevant for the transformation of esters like this compound.

Lipases, such as those from Candida antarctica (e.g., Novozym 435), have been successfully used for the synthesis and hydrolysis of various esters, including furoates. researchgate.netresearchgate.net A lipase (B570770) from Sphingomonas sp. has been identified to catalyze the formation of amides from ethyl 2-furoate in an aqueous solution, demonstrating a preference for aminolysis over hydrolysis. nih.govacs.org This suggests that this compound could be a substrate for enzymatic aminolysis or hydrolysis, potentially in an enantioselective manner if a chiral center is introduced.

The 1,3-benzodioxole moiety can also be a substrate for certain enzymes. For example, some oxidoreductases are known to metabolize this ring system. While often associated with degradation pathways, these enzymatic reactions could be harnessed for synthetic purposes, such as hydroxylation or demethylenation.

| Enzyme Class | Specific Enzyme Example | Potential Reaction | Substrate Moiety Involved | Reference |

|---|---|---|---|---|

| Lipase | Novozym 435 (Candida antarctica lipase B) | Hydrolysis, Aminolysis, Transesterification | Furoate ester | researchgate.netresearchgate.net |

| Lipase | Lipase from Sphingomonas sp. | Amidification | Furoate ester | nih.govacs.org |

| Oxidoreductase | Cytochrome P450 monooxygenases | Hydroxylation, Demethylenation | 1,3-Benzodioxole ring | N/A |

Structure Activity Relationship Sar Studies in Non Biological Contexts

Principles and Methodologies of Structure-Activity Relationship Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in chemical sciences that correlates the chemical structure of a molecule with its activity. researchgate.netnih.gov The core principle of SAR is that the arrangement of atoms and functional groups within a molecule dictates its properties and how it interacts with other chemical species. researchgate.net In a non-biological context, this "activity" can refer to a range of chemical behaviors, including reactivity, stability, and catalytic efficiency. By systematically modifying a molecule's structure and observing the resulting changes in its chemical properties, researchers can identify key structural motifs and functional groups that govern a specific outcome.

The general methodology for SAR studies involves a systematic approach:

Lead Compound Identification: A starting molecule with a known chemical property of interest, in this case, 1,3-Benzodioxol-5-yl 2-furoate, is selected.

Structural Analogue Synthesis: A series of related compounds are synthesized by making systematic modifications to the lead compound. This could involve altering substituents, changing the core scaffold, or modifying functional groups.

Property Measurement: The chemical property of interest is quantitatively measured for each synthesized analogue.

SAR Establishment: The relationship between the structural modifications and the measured property is analyzed to deduce SAR trends.

A more advanced and quantitative approach is the Quantitative Structure-Activity Relationship (QSAR). researchgate.netbohrium.com QSAR models employ mathematical equations to correlate physicochemical or structural descriptors of molecules with their activity. bohrium.comconicet.gov.ar These descriptors can include parameters like lipophilicity, electronic effects (such as Hammett constants), and steric effects (such as Taft steric constants). conicet.gov.ar The resulting QSAR model can then be used to predict the activity of new, untested compounds. bohrium.com In non-biological contexts, QSAR can be applied to predict properties like chemical reactivity, toxicity, and environmental fate. conicet.gov.ar

Correlation of Structural Modifications with Spectroscopic Signatures

The spectroscopic signatures of this compound are directly influenced by its constituent parts: the 1,3-benzodioxole (B145889) ring and the 2-furoate ester group. Modifications to either of these moieties will result in predictable changes in its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The 1,3-benzodioxole moiety has characteristic spectroscopic features. In ¹H NMR, the two protons of the methylenedioxy bridge (–O-CH₂-O–) typically appear as a singlet. chemicalbook.com The aromatic protons on the benzene (B151609) ring will show shifts and coupling patterns dependent on their substitution. In ¹³C NMR, the carbon of the methylenedioxy bridge gives a distinct signal. worldresearchersassociations.com

The 2-furoate portion of the molecule also contributes specific spectroscopic signals. The furan (B31954) ring protons have characteristic chemical shifts in ¹H NMR. The ester carbonyl group (C=O) in the furoate moiety is a strong absorber in the IR spectrum. mdpi.com

Structural modifications to this compound would lead to the following spectroscopic changes:

Substitution on the Benzodioxole Ring: Adding electron-donating or electron-withdrawing groups to the aromatic part of the benzodioxole ring will alter the chemical shifts of the aromatic protons and carbons. For instance, an electron-withdrawing group would typically shift the signals of nearby protons and carbons downfield in the NMR spectra.

Substitution on the Furan Ring: Similar to the benzodioxole ring, substitution on the furan ring will change the chemical shifts and coupling constants of the furan protons.

Modification of the Ester Group: Changing the alcohol portion of the ester (e.g., from a simple methyl or ethyl ester to a more complex alcohol) would primarily affect the NMR signals of the alkyl group attached to the ester oxygen, with minimal impact on the benzodioxole or furoate ring signals.

The use of spectroscopic data, particularly ¹³C NMR chemical shifts, can serve as descriptors in Quantitative Spectrometric Data-Activity Relationship (QSDAR) models. researchgate.netresearchgate.net These models can correlate changes in chemical shifts with variations in chemical reactivity or other properties, providing a powerful tool for SAR analysis. researchgate.netacs.org

Interactive Data Table: Predicted Spectroscopic Data for this compound and its Derivatives

| Compound | Key ¹H NMR Signals (ppm, predicted) | Key ¹³C NMR Signals (ppm, predicted) | Key IR Absorption Bands (cm⁻¹, predicted) |

| This compound | ~6.0 (s, 2H, -O-CH₂-O-), 6.8-7.5 (m, aromatic & furan H) | ~101 (-O-CH₂-O-), 110-150 (aromatic & furan C), ~160 (C=O) | ~1720 (C=O, ester), ~1250 & ~1040 (C-O-C) |

| 5-Nitro-1,3-benzodioxol-5-yl 2-furoate | ~6.1 (s, 2H, -O-CH₂-O-), 7.0-8.0 (m, aromatic & furan H) | ~102 (-O-CH₂-O-), 110-160 (aromatic & furan C), ~159 (C=O) | ~1725 (C=O, ester), ~1520 & ~1340 (NO₂) |

| 1,3-Benzodioxol-5-yl 5-bromo-2-furoate | ~6.0 (s, 2H, -O-CH₂-O-), 6.8-7.4 (m, aromatic & furan H) | ~101 (-O-CH₂-O-), 110-150 (aromatic & furan C), ~158 (C=O) | ~1730 (C=O, ester), C-Br stretch |

SAR in Relation to Chemical Reactivity and Catalytic Efficiency

The chemical reactivity of this compound is governed by the electronic properties of both the benzodioxole and furoate moieties. SAR studies can elucidate how structural changes impact its reactivity in various non-biological chemical transformations.

Reactivity of the Benzodioxole Ring: The 1,3-benzodioxole ring is generally electron-rich, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing oxygen atoms. The presence of substituents on the aromatic ring can further modulate this reactivity. Electron-donating groups enhance the ring's reactivity towards electrophiles, while electron-withdrawing groups decrease it. nih.gov

Reactivity of the Furoate Ester: The furoate ester can participate in several reactions:

Hydrolysis: The ester can be hydrolyzed to 1,3-benzodioxol-5-ol (sesamol) and 2-furoic acid under acidic or basic conditions. The rate of hydrolysis will be influenced by substituents on both the benzodioxole and furan rings.

Transesterification: The ester group can be exchanged with another alcohol in the presence of a suitable catalyst. The efficiency of this reaction can be tuned by altering the steric and electronic nature of the ester. uni-muenchen.de

Oxidation/Reduction: The furan ring can undergo oxidation or reduction reactions, depending on the reagents and conditions.

Catalytic Efficiency: In the context of catalysis, derivatives of this compound could act as ligands for metal catalysts or as organocatalysts themselves. For instance, the oxidative esterification of furfural (B47365) to furoate esters is a catalytically important reaction. google.com Gold-based catalysts have shown high efficiency and selectivity in this process. The electronic properties of the furoate ester, influenced by the benzodioxole substituent, could affect its coordination to the metal center and thus the catalytic turnover.

Furthermore, in reactions where the benzodioxole moiety plays a role, such as in the formation of phase-transfer catalysts, structural modifications can significantly impact catalytic activity. mdpi.com

Interactive Data Table: Predicted Reactivity Trends for this compound Derivatives

| Derivative | Predicted Effect on Electrophilic Aromatic Substitution | Predicted Effect on Ester Hydrolysis Rate | Potential Catalytic Application |

| 5-Nitro-1,3-benzodioxol-5-yl 2-furoate | Decreased reactivity | Increased rate (electron-withdrawing group on phenol) | Ligand for oxidation catalysis |

| 5-Amino-1,3-benzodioxol-5-yl 2-furoate | Increased reactivity | Decreased rate (electron-donating group on phenol) | Precursor for organocatalysts |

| 1,3-Benzodioxol-5-yl 5-methyl-2-furoate | No change | Slightly decreased rate (electron-donating group on furoate) | Ligand in cross-coupling reactions |

Computational SAR Approaches for Elucidating Chemical Behavior

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide powerful tools for understanding and predicting the chemical behavior of molecules like this compound without the need for extensive experimental synthesis and testing. researchgate.netconicet.gov.ar

These computational approaches rely on calculating a variety of molecular descriptors that encode structural, electronic, and physicochemical properties. For 1,3-benzodioxole derivatives, quantum chemical calculations using methods like Density Functional Theory (DFT) can be employed to determine key parameters. researchgate.net

Commonly used descriptors in computational SAR for chemical reactivity include:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): This relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests greater reactivity towards electrophiles.

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): This relates to the molecule's ability to accept electrons. A lower E_LUMO value indicates greater reactivity towards nucleophiles.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Mulliken Charges: These provide an estimation of the partial atomic charges within the molecule, highlighting potential sites for electrophilic or nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, visually identifying electron-rich and electron-poor regions.

By building QSAR models that correlate these computed descriptors with experimentally determined properties (e.g., reaction rates, equilibrium constants), it is possible to predict the behavior of novel derivatives of this compound. For example, a QSAR model could be developed to predict the catalytic efficiency of a series of benzodioxole-based ligands in a specific reaction. This in silico screening allows for the rational design of new compounds with desired chemical properties, prioritizing synthetic efforts on the most promising candidates. nih.gov

Interactive Data Table: Key Computational Descriptors for SAR Analysis of 1,3-Benzodioxole Derivatives

| Descriptor | Information Provided | Relevance to SAR of this compound |

| E_HOMO | Electron-donating ability | Predicts reactivity in electrophilic aromatic substitution on the benzodioxole ring. |

| E_LUMO | Electron-accepting ability | Predicts susceptibility of the furoate ester carbonyl to nucleophilic attack. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap suggests higher overall reactivity. |

| Mulliken Charges | Atomic charge distribution | Identifies specific atoms prone to electrophilic or nucleophilic attack. researchgate.net |

| Molecular Electrostatic Potential | Electron density distribution | Visualizes reactive sites for intermolecular interactions. |

Investigations into Mechanism of Action Molecular and Chemical Level

Molecular Recognition and Binding Mechanisms

The interaction of a molecule with biological receptors is fundamental to its mechanism of action. For 1,3-Benzodioxol-5-yl 2-furoate, understanding its potential binding to receptors can be inferred from studies on its constituent parts and analogous structures.

Plant Hormone Receptors:

The 1,3-benzodioxole (B145889) moiety is a key structural feature in certain molecules that act as plant growth regulators. Research into a series of N-(benzo[d] researchgate.netrsc.orgdioxol-5-yl)-2-(one-benzylthio) acetamides has identified them as potent agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1). frontiersin.orgnih.gov Computer-aided drug discovery and subsequent bioassays revealed that these compounds could promote root growth in plants like Arabidopsis thaliana and Oryza sativa by enhancing auxin-related signaling responses. frontiersin.orgnih.gov Molecular docking simulations of one of the lead compounds, K-10, indicated a strong binding affinity to the TIR1 receptor, even stronger than the natural auxin, 1-naphthylacetic acid (NAA). frontiersin.org This suggests that the 1,3-benzodioxole structure can serve as a scaffold for molecules targeting plant hormone receptors. frontiersin.orgnih.gov While this does not directly confirm the activity of this compound, it points to a plausible area of investigation for its molecular recognition in plant systems. The interaction is believed to be mediated by the specific shape and electronic properties of the benzodioxole ring system, which allow it to fit into the receptor's binding pocket. frontiersin.orgmpg.de

Other Receptors:

The alcoholic precursor to the ester, 1,3-benzodioxol-5-ol (sesamol), has been the subject of molecular docking studies to evaluate its binding to various receptors. researchgate.netnih.gov For instance, in silico analysis of sesamol's interaction with key macromolecules in polycystic ovary syndrome revealed significant binding affinities to the estrogen receptor β (ERβ), the androgen receptor (AR), and aromatase (CYP19A1). researchgate.net These findings highlight the potential for the 1,3-benzodioxole ring to participate in molecular recognition with a range of biological targets.

Furoate Moiety Interactions:

The furoate portion of the molecule also contributes to its potential for molecular recognition. Furan (B31954) derivatives have been identified as antagonists for abscisic acid (ABA) induced gene expression, indicating their ability to interact with components of plant signaling pathways. frontiersin.org For example, the small molecule [5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione (DFPM) was found to be a selective ABA antagonist. frontiersin.org

Table 1: Molecular Docking and Receptor Interaction Data for Related Compounds This table presents data from studies on compounds structurally related to this compound, as direct data for the target compound is not available.

| Compound/Derivative | Target Receptor/Macromolecule | Finding | Reference(s) |

|---|---|---|---|

| N-(benzo[d] researchgate.netrsc.orgdioxol-5-yl)-2-(one-benzylthio) acetamides (e.g., K-10) | Auxin Receptor TIR1 | Act as potent agonists, promoting root growth. Molecular docking showed strong binding affinity. | frontiersin.orgnih.gov |

| Sesamol (B190485) (1,3-Benzodioxol-5-ol) | Estrogen Receptor β (ERβ) | Molecular docking showed a binding energy of -5.9 kcal/mol. | researchgate.net |

| Sesamol (1,3-Benzodioxol-5-ol) | Androgen Receptor (AR) | Molecular docking showed a binding energy of -5.9 kcal/mol. | researchgate.net |

| Sesamol (1,3-Benzodioxol-5-ol) | Aromatase (CYP19A1) | Molecular docking showed a binding energy of -5.8 kcal/mol. | researchgate.net |

| [5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione (DFPM) | ABA Signaling Pathway | Acts as a selective antagonist for a subset of ABA responses. | frontiersin.org |

Enzyme-Inhibition Mechanisms

The ability of a compound to inhibit enzymes is a critical aspect of its mechanism of action, with implications for pharmacology and toxicology.

Cytochrome P450 Interactions:

The 1,3-benzodioxole group is a well-known feature in inhibitors of cytochrome P450 (CYP) enzymes. nih.govthe-piedpiper.co.ukresearchgate.netselleckchem.com Piperonyl butoxide (PBO), a compound that shares the 1,3-benzodioxole moiety, is a classic example of a CYP inhibitor and is used as a synergist in pesticide formulations to enhance their efficacy by preventing their detoxification by insect CYPs. the-piedpiper.co.uk The mechanism of inhibition involves the interaction of the methylenedioxy group of the benzodioxole ring with the heme iron of the CYP enzyme. This can lead to the formation of a stable, inhibitory complex, thereby blocking the enzyme's metabolic activity. While PBO is primarily known for its inhibitory action, some studies have shown that it can also induce the expression of certain CYP and glutathione (B108866) S-transferase (GST) genes in organisms like Drosophila melanogaster. nih.govresearchgate.net This dual action of inhibition and induction highlights a complex interaction with enzyme systems.

Factor XIa Inhibition:

Factor XIa is a serine protease that plays a role in the coagulation cascade, and its inhibition is a target for anticoagulant therapies. nih.gov While there is no direct evidence of this compound inhibiting Factor XIa, the search for novel inhibitors is an active area of research. nih.gov Many inhibitors of serine proteases are designed to mimic the natural substrate and form a stable complex with the enzyme's active site. The furoate ester structure of the target compound does not immediately suggest a typical serine protease inhibitor scaffold.

Other Enzyme Inhibition:

Derivatives of 1,3-benzodioxole have been investigated as inhibitors of other enzymes. For instance, benzodioxole carboxamide derivatives have been synthesized and shown to be potent inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. nih.gov This suggests that the benzodioxole scaffold can be adapted to target a variety of enzymes.

Table 2: Enzyme Inhibition Data for Structurally Related Compounds This table summarizes findings on enzyme inhibition by compounds containing the 1,3-benzodioxole moiety. Direct data for this compound is not available.

| Compound/Derivative | Target Enzyme | Mechanism/Effect | Reference(s) |

|---|---|---|---|

| Piperonyl Butoxide | Cytochrome P450 (CYP) | Inhibition of enzyme activity by forming a complex with the heme iron. Also shown to induce expression of some CYP genes. | nih.govthe-piedpiper.co.ukresearchgate.netselleckchem.com |

| Benzodioxole Carboxamides | α-Amylase | Potent inhibition, suggesting potential as antidiabetic agents. | nih.gov |

| N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) | c-Src and Abl Kinases | High affinity and specificity for the tyrosine kinase domains, leading to inhibition. | nih.gov |

Chemo-Enzymatic Reaction Pathways and Biotransformations

The synthesis and breakdown of this compound can be approached through both chemical and enzymatic routes.

Chemo-Enzymatic Synthesis:

Chemo-enzymatic methods offer a powerful approach for the synthesis of esters, often providing high selectivity and milder reaction conditions compared to purely chemical methods. rsc.orgbeilstein-journals.orgresearchgate.netnih.govnih.gov The synthesis of this compound could plausibly be achieved by the esterification of 1,3-benzodioxol-5-ol (sesamol) with an activated form of 2-furoic acid, catalyzed by an enzyme such as a lipase (B570770). rsc.org Such enzymatic reactions are often carried out in organic solvents to shift the equilibrium towards ester formation. researchgate.net

Biotransformations:

The metabolism of compounds containing the 1,3-benzodioxole ring has been studied, particularly for piperonyl butoxide in rats. nih.govfao.orginchem.org These studies reveal two primary sites of metabolic attack:

The Methylenedioxy Ring: The ring can be opened to form a catechol, which can then undergo further methylation. nih.gov

The Side Chain: The side chain attached to the benzodioxole ring can undergo sequential oxidation to form alcohols and carboxylic acids. nih.gov

Based on this, the biotransformation of this compound would likely involve hydrolysis of the ester bond to yield 1,3-benzodioxol-5-ol and 2-furoic acid. The resulting 1,3-benzodioxol-5-ol could then be further metabolized via the pathways observed for piperonyl butoxide. The 2-furoic acid is a known metabolite found in various organisms and would likely enter corresponding metabolic pathways. nih.gov

Elucidation of Intermolecular Interactions in Material Systems

The intermolecular interactions of a compound determine its physical properties, such as its crystal packing and its behavior in material systems. While the crystal structure of this compound has not been specifically reported, information can be gleaned from related structures.

The crystal structure of a more complex derivative, (Z)-3-(1,3-benzodioxol-5-yl)-3-chloro-1-[2,4-di(benzyloxy)-6-hydroxyphenyl]-2-propen-1-one, has been determined. researchgate.net The analysis of such structures reveals the types of intermolecular forces at play, which typically include van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding if suitable functional groups are present. The planarity of the benzodioxole and furoate rings would suggest the possibility of π-π stacking interactions, which are important in the organization of aromatic molecules in the solid state.

In material systems, such as in a polymer matrix, the intermolecular interactions between this compound and the polymer chains would dictate its miscibility and distribution within the material. The ester and ether functionalities would be capable of forming hydrogen bonds with suitable polymer backbones, while the aromatic rings could engage in van der Waals and π-π interactions. These interactions are crucial for the design of new materials with specific properties.

Non Medicinal and Industrial Applications of 1,3 Benzodioxol 5 Yl 2 Furoate and Its Derivatives

Flavor and Fragrance Industry Applications

The 1,3-benzodioxole (B145889) core is integral to numerous compounds prized for their aromatic qualities in the flavor and fragrance industry. chemicalbook.comguidechem.comresearchgate.net These derivatives are valued for their stability and complex scent profiles, which can range from sweet and floral to fresh and marine-like.

One of the most well-known fragrance compounds is 3-(1,3-Benzodioxol-5-yl)-2-methylpropanal , commercially known as Helional. scentspiracy.comwikipedia.org It is widely used in soaps, laundry detergents, and fine fragrances to impart a fresh, green, floral, and slightly aquatic scent profile. scentspiracy.comspecialchem.com Other derivatives, such as Heliotropyl Acetate (B1210297) (piperonyl acetate), are used for their sweet, floral, and fruity notes, often described as cherry-like or jammy, making them suitable for floral perfumes and "tutti-frutti" type flavors. perflavory.comthegoodscentscompany.comperfumersworld.com The stability of these compounds in various product bases, such as soap and alcohol, makes them highly valuable to perfumers. thegoodscentscompany.com

Table 1: Selected 1,3-Benzodioxole Derivatives in the Flavor and Fragrance Industry

| Compound Name | Common Name(s) | CAS Number | Odor/Flavor Profile | Typical Applications |

| 3-(1,3-Benzodioxol-5-yl)-2-methylpropanal | Helional, Ocean Propanal | 1205-17-0 | Green, floral (cyclamen, muguet), ozone, marine, fresh. scentspiracy.com | Perfumes, soaps, laundry detergents. wikipedia.org |

| 1,3-Benzodioxol-5-ylmethyl acetate | Heliotropyl Acetate, Piperonyl Acetate | 326-61-4 | Sweet, floral, jammy, strawberry, hawthorn, cherry. thegoodscentscompany.comperfumersworld.com | Floral perfumes (muguet, lilac), "tutti-frutti" flavors. perflavory.comthegoodscentscompany.com |

| 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate | Not widely common | 68844-96-2 | Aromatic. | Fragrance ingredient. researchgate.net |

Applications as Chemical Intermediates in Fine Chemical Synthesis

The 1,3-benzodioxole ring is a fundamental precursor in the synthesis of more complex molecules across various sectors of the chemical industry. chemicalbook.com Its electron-rich nature facilitates a range of chemical reactions, making it an important starting material or intermediate. chemicalbook.com

In fine chemical synthesis, these derivatives are used to produce:

Pharmaceuticals : The benzodioxole moiety is a structural component in many psychoactive compounds and other therapeutic agents. vulcanchem.com For example, it is a precursor in the synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and related compounds. google.com

Agrochemicals : Derivatives serve as synergists for insecticides, most notably piperonyl butoxide (PBO), which enhances the efficacy of pesticides like pyrethroids and carbamates by inhibiting insect enzyme systems. google.com This allows for lower insecticide dosages, reducing environmental impact. google.com Fluorinated derivatives are also used to develop new pesticides.

Research Chemicals : A wide variety of benzodioxole derivatives are synthesized for research purposes, including the development of novel heterocyclic compounds through reactions like the Suzuki-Miyaura coupling. worldresearchersassociations.com These intermediates are crucial for discovering new materials and biologically active molecules. researchgate.netchemimpex.com For instance, 3-(1,3-benzodioxol-5-yl)acrylaldehyde is used as an intermediate in the production of various organic compounds and fine chemicals. lookchem.com

Table 2: 1,3-Benzodioxole Derivatives as Chemical Intermediates

| Intermediate | Synthesis Method/Reaction | End Product/Application Area |

| (6-bromobenzo[d] frontiersin.orgtandfonline.comdioxol-5-yl)methanol | Suzuki-Miyaura Coupling | New heterocyclic compounds for research. worldresearchersassociations.com |

| Safrole (a natural 1,3-benzodioxole) | Nitration, Oxidation, Amination | Amino-acyl derivatives for biological activity screening. researchgate.net |

| Catechol and Benzoic Acid Derivatives | Microwave-assisted condensation | 2-Phenyl-substituted 1,3-benzodioxoles for biological evaluation. arabjchem.org |

| 1,3-Benzodioxole | Friedel-Crafts Acylation, Oxidation | Aldehydes for fragrance and pharmaceutical synthesis. vulcanchem.com |

Utilization in Material Science (e.g., precursors for polymers, coatings)

The rigid and aromatic structure of the 1,3-benzodioxole ring makes it a candidate for inclusion in novel polymers and materials. Research in this area explores the creation of materials with tailored thermal, mechanical, and electronic properties.

Polymer Synthesis : Benzodioxole derivatives can be used as building blocks for creating new polymers. For example, a derivative has been synthesized to act as a one-component photoinitiator for free radical polymerization, a process used to create a wide range of polymers. researchgate.net Upon irradiation, this molecule generates radicals that can initiate the polymerization of monomers. researchgate.net

Coatings : There is research into incorporating benzodioxole structures into advanced coatings. Studies have explored benzodioxole-based poly(2,5-dithienylpyrrole)s for their electrochromic properties, which could be applied in smart windows or displays. Additionally, the photoreaction of 1,3-benzodioxole can lead to the formation of cross-linked pressure-sensitive adhesives (PSAs). researchgate.net Some research also mentions the use of benzodioxole derivatives in creating hybrid coatings. google.co.uk

While this is an emerging field, the potential to integrate the unique chemical properties of benzodioxoles into advanced materials like polybenzoxazines for protective coatings is an active area of investigation. nih.govsrce.hr

Applications as Dyes or Pigments

The use of 1,3-Benzodioxol-5-yl 2-furoate and its simpler derivatives as dyes or pigments is not extensively documented in the available literature. However, more complex structures incorporating the benzodioxole moiety have been developed as fluorescent probes. A new generation of dyes based on a frontiersin.orgtandfonline.comdioxolo[4,5-f] frontiersin.orgtandfonline.combenzodioxole (DBD) core has been developed. nih.gov These DBD-based dyes are not used for coloration in the traditional sense but as highly sensitive fluorescent lifetime probes to study microenvironments and conformational changes in proteins. They are characterized by long fluorescence lifetimes, high photostability, and high quantum yields, making them valuable tools in biochemical and biophysical research. nih.gov Some commercial suppliers also list bromo-substituted benzodioxoles in their dye and pigment categories. ambeed.com

Emerging Applications in Green Technologies and Environmental Chemistry

The versatility of the 1,3-benzodioxole structure extends to green technologies, particularly in agriculture and sustainable chemistry.